1-Phenyl-5-(vinylsulfonyl)-1H-tetrazole
Description
1-Phenyl-5-(vinylsulfonyl)-1H-tetrazole is a tetrazole derivative characterized by a phenyl group at the 1-position and a vinylsulfonyl (-SO₂-CH=CH₂) substituent at the 5-position of the tetrazole ring. Its synthesis likely involves functionalization of the tetrazole core via nucleophilic substitution or oxidation of a thiol precursor, as seen in related sulfonyl-tetrazole syntheses (e.g., Mitsunobu reactions or thiol oxidation) .
Properties
IUPAC Name |
5-ethenylsulfonyl-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-2-16(14,15)9-10-11-12-13(9)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMVHBLLAYMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 1-Phenyl-5-(vinylsulfonyl)-1H-tetrazole and analogous tetrazole derivatives:
Physicochemical Properties
- Polarity and Solubility : Sulfonyl groups (-SO₂-) increase polarity and water solubility compared to thio (-S-) or methyl (-CH₃) substituents. For example, methylsulfonyl derivatives exhibit higher melting points and stability , while vinylsulfonyl groups may enhance reactivity in polymerization .
- Thermal Stability: Tetrazoles with sulfonyl linkages (e.g., di(1H-tetrazol-5-yl)methanone oxime) decompose at ~288°C, stabilized by hydrogen bonding . Vinylsulfonyl derivatives likely exhibit moderate thermal stability, though experimental data is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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